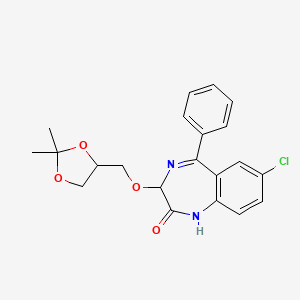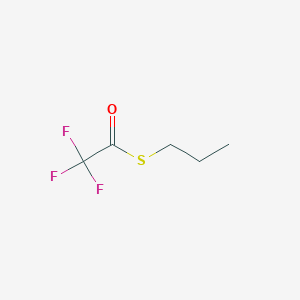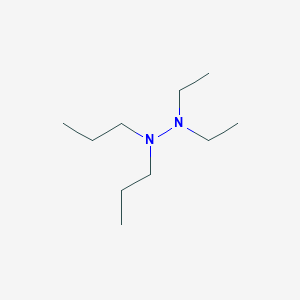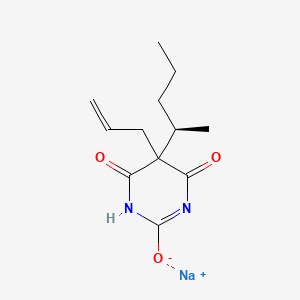
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-5-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-5-phenyl- is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the benzodiazepine core: This can be achieved through the condensation of an o-phenylenediamine with a suitable carboxylic acid derivative.
Chlorination: Introduction of the chlorine atom at the 7th position can be done using chlorinating agents like thionyl chloride.
Etherification: The methoxy group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent.
Formation of the dioxolane ring: This step involves the reaction of a diol with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group or the phenyl ring.
Reduction: Reduction reactions might target the carbonyl group in the benzodiazepine core.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, benzodiazepines are often studied for their interactions with neurotransmitter receptors, particularly the GABA-A receptor.
Medicine
Medically, benzodiazepines are used for their sedative and anxiolytic properties. This specific compound might be investigated for its potential therapeutic effects.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action for benzodiazepines typically involves binding to the GABA-A receptor in the central nervous system. This enhances the effect of the neurotransmitter GABA, leading to increased neuronal inhibition and resulting in sedative and anxiolytic effects.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative properties.
Lorazepam: Known for its anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
The unique structural features of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-5-phenyl- include the presence of the dioxolane ring and the specific substitution pattern, which might confer distinct pharmacological properties compared to other benzodiazepines.
属性
CAS 编号 |
41006-73-9 |
|---|---|
分子式 |
C21H21ClN2O4 |
分子量 |
400.9 g/mol |
IUPAC 名称 |
7-chloro-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C21H21ClN2O4/c1-21(2)27-12-15(28-21)11-26-20-19(25)23-17-9-8-14(22)10-16(17)18(24-20)13-6-4-3-5-7-13/h3-10,15,20H,11-12H2,1-2H3,(H,23,25) |
InChI 键 |
ZQDXWYQEGBMDCN-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)COC2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)

![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)






![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)
![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)


